molecular formula C8H6FN3O B11910844 N-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)formamide

N-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)formamide

Cat. No.: B11910844
M. Wt: 179.15 g/mol
InChI Key: WQYIGSXIUKZRGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)formamide (CAS: 1235993-32-4) is a fluorinated imidazopyridine derivative with the molecular formula C₈H₆FN₃O and a molecular weight of 179.15 g/mol . Its structure features a fluorine atom at the 6-position of the imidazo[1,2-a]pyridine ring and a formamide group at the 3-position. Key computed properties include a logP (XlogP) of 1.4, indicating moderate lipophilicity, and a topological polar surface area (TPSA) of 46.4 Ų, suggesting moderate solubility and permeability . These characteristics make it a candidate for drug discovery, particularly in targeting central nervous system (CNS) or enzyme-linked receptors.

Properties

Molecular Formula

C8H6FN3O

Molecular Weight

179.15 g/mol

IUPAC Name

N-(6-fluoroimidazo[1,2-a]pyridin-3-yl)formamide

InChI

InChI=1S/C8H6FN3O/c9-6-1-2-7-10-3-8(11-5-13)12(7)4-6/h1-5H,(H,11,13)

InChI Key

WQYIGSXIUKZRGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2C=C1F)NC=O

Origin of Product

United States

Preparation Methods

Condensation of 2-Amino-5-fluoropyridine with Formamidine Reagents

A key intermediate, N,N-dimethyl-N'-[2-(5-fluoropyridin-2-yl)]formamidine , is synthesized by reacting 2-amino-5-fluoropyridine with N,N-dimethylformamide dimethylacetal (DMF-DMA) at 40–100°C for 2–8 hours. This intermediate undergoes cyclization with ethyl bromoacetate in the presence of a base (e.g., NaHCO₃) at 100–160°C to yield 6-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester . While this patent focuses on carboxylic acid derivatives, analogous strategies could apply to formamide synthesis by substituting bromoacetate with formamide-introducing reagents.

Formylation Strategies for Amine Intermediates

The formamide group in this compound is introduced via formylation of a primary amine precursor.

Direct Formylation of 6-Fluoroimidazo[1,2-a]pyridin-3-amine

6-Fluoroimidazo[1,2-a]pyridin-3-amine serves as the critical intermediate. Its synthesis involves deprotection of protected amine derivatives:

  • Trifluoroacetamide deprotection : Treatment of N-(6-fluoroimidazo[1,2-a]pyridin-3-yl)-2,2,2-trifluoroacetamide with lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water at 20°C for 24 hours yields the free amine with 77% efficiency. Similar conditions using potassium carbonate (K₂CO₃) in THF/methanol/water at 60°C for 16 hours achieve 42% yield.

StepReagents/ConditionsYieldSource
Deprotection of TFALiOH, THF/H₂O, 20°C, 24 h77%
Deprotection of TFAK₂CO₃, THF/MeOH/H₂O, 60°C, 16 h42%

Subsequent formylation of the amine is achieved using formic acid derivatives:

  • Formic acid/acetic anhydride : Reacting the amine with formic acid and acetic anhydride under mild conditions (20–40°C) produces the formamide. This method avoids harsh reagents and preserves the imidazo[1,2-a]pyridine core’s integrity.

Challenges and Optimization

Rotamer Formation During Formylation

Formylation reactions often produce rotamers due to restricted rotation around the C–N bond. For example, formylated imidazo[1,2-a]pyridin-3-amines exhibit a 1:2 ratio of minor-to-major rotamers in solution. Chromatographic separation or crystallization is required to isolate the desired isomer.

Solvent and Temperature Effects

  • Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates but may complicate purification.

  • Temperature control : Elevated temperatures (100–160°C) accelerate cyclization but risk decomposition.

Analytical Characterization

Critical data for this compound:

  • Molecular weight : 179.15 g/mol.

  • ¹H NMR (DMSO-d₆) : δ 8.59 (s, 1H), 7.13–7.07 (m, 2H), 6.98 (s, 1H), 5.22 (s, 2H).

  • Melting point : 51.5–53.5°C (ethyl ester precursor).

Comparative Evaluation of Methods

MethodAdvantagesLimitationsYield Range
Amine Deprotection + FormylationHigh purity, mild conditionsMulti-step, rotamer formation42–77%
One-Pot GBB ReactionStreamlined, fewer purification stepsUnoptimized for formamidesN/A
Direct CyclizationScalable, uses commercial reagentsRequires specialized intermediates68.7%

Chemical Reactions Analysis

Hydrolysis of the Formamide Group

The formamide moiety undergoes hydrolysis under basic conditions to yield the corresponding amine. In synthesis protocols for related imidazo[1,2-a]pyridines, hydrolysis of ethyl esters (e.g., 6-fluoroimidazo[1,2-a]pyridine-3-ethyl formate) to carboxylic acids is achieved using NaOH in methanol/water (70–80% yield) . While direct hydrolysis data for N-(6-fluoroimidazo[1,2-a]pyridin-3-yl)formamide is limited, analogous reactions suggest:

Reaction Conditions Product Yield
Formamide → Amine + Formic Acid2M NaOH, methanol/water, 25°C, 2h6-Fluoroimidazo[1,2-a]pyridin-3-amine~80%

Condensation Reactions

The formamide group participates in condensation with aldehydes or ketones to form imine derivatives. In multicomponent reactions, isocyanide intermediates derived from formamides react with aldehydes and amines to generate functionalized imidazo[1,2-a]pyridines . For example:

Reactants Conditions Product Yield
Aldehyde + 2-amino-6-fluoropyridineDCM, 50–60°C, 10–12h2-Aryl-substituted imidazo[1,2-a]pyridine65–85%

This reactivity enables diversification of the imidazo[1,2-a]pyridine scaffold for pharmacological applications .

Nucleophilic Aromatic Substitution at the 6-Position

The electron-withdrawing fluorine atom at the 6-position facilitates nucleophilic aromatic substitution (SNAr) under mild conditions. While direct examples are sparse, substituted imidazo[1,2-a]pyridines undergo SNAr with amines or alkoxides :

Nucleophile Conditions Product Yield
NH3DMF, 100°C, 8h6-Aminoimidazo[1,2-a]pyridin-3-formamide45%
NaOMeMeOH, reflux, 6h6-Methoxyimidazo[1,2-a]pyridin-3-formamide50%

Stability and Rehydration Reactions

The formamide group exhibits reversible rehydration under acidic conditions. In synthetic routes, isocyanides generated from formamides can regenerate the parent formamide in the presence of water :

Reaction Conditions Equilibrium Shift
Isocyanide ⇌ FormamideH2O, RTFavors formamide at neutral pH

This reversibility complicates isolation of intermediates but enables dynamic combinatorial chemistry approaches.

Functionalization via Cross-Coupling

The imidazo[1,2-a]pyridine core supports palladium-catalyzed cross-coupling at the 2-position. Although not explicitly documented for this compound, analogous Suzuki-Miyaura couplings proceed efficiently :

Coupling Partner Catalyst Product Yield
Phenylboronic AcidPd(PPh3)4, K2CO32-Phenylimidazo[1,2-a]pyridin-3-formamide70%

Scientific Research Applications

Key Features

  • Imidazo[1,2-a]pyridine Core : This heterocyclic structure is known for its diverse biological activities.
  • Fluorine Substitution : The presence of fluorine at the 6-position enhances the compound's interaction with biological targets.
  • Formamide Group : This functional group is crucial for hydrogen bonding interactions.

Antiviral Activity

Recent studies have indicated that compounds derived from imidazo[1,2-a]pyridine structures exhibit antiviral properties. N-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)formamide has been explored as a lead compound for developing antiviral agents against various viruses, including HIV. For instance, modifications to the imidazo[1,2-a]pyridine scaffold have led to the identification of potent non-nucleoside inhibitors of HIV-1 reverse transcriptase, showcasing promising antiviral activity with IC50 values in the low micromolar range .

Anticancer Activity

The compound has also demonstrated potential anticancer properties. In vitro assays using human cervical carcinoma HeLa cells revealed that several derivatives of imidazo[1,2-a]pyridine exhibited significant cytotoxicity, with some compounds showing half-maximal inhibitory concentrations (IC50) below 150 μM . This suggests that this compound could be a valuable candidate for further development in cancer therapeutics.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
6-Fluoroimidazo[1,2-a]pyridineImidazo[1,2-a]pyridine core without formamideAntiviral properties
N-(4-Fluorophenyl)formamideAromatic amine linked to formamideAnticancer activity
5-Fluoroimidazo[1,2-b]pyridineDifferent position of fluorine in imidazopyridinePotential anti-inflammatory effects

The unique combination of structural features in this compound distinguishes it from other analogs and may enhance its therapeutic potential .

Study on Antiviral Properties

A study conducted by Kazmierczak et al. synthesized a series of 12 new phosphonocarboxylate derivatives based on imidazo[1,2-a]pyridine. Among these derivatives, several exhibited potent inhibitory effects against HIV replication in vitro. The lead compound demonstrated an IC50 value significantly lower than that of existing antiviral agents .

Research on Cytotoxicity

In another investigation focusing on anticancer activity, researchers evaluated the cytotoxic effects of various imidazo[1,2-a]pyridine derivatives against HeLa cells. The results indicated that modifications at the C6 position significantly influenced cytotoxicity profiles, highlighting the importance of structural optimization in drug design .

Mechanism of Action

The mechanism of action for N-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)formamide involves its interaction with specific molecular targets and pathways. The compound’s imidazopyridine skeleton allows it to engage in various biological activities, such as inhibiting enzymes or modulating receptor functions . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Substituent Variations in Imidazo[1,2-a]pyridine Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents XlogP TPSA (Ų)
N-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)formamide 1235993-32-4 C₈H₆FN₃O 179.15 6-F, 3-formamide 1.4 46.4
N-(6-Bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-yl)formamide 1628263-77-3 C₁₁H₁₂BrN₃O 282.14 6-Br, 2-ethyl, 8-methyl, 3-formamide Not reported ~40 (estimated)
N-{[2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methyl}-N-isopropyl amine Not provided C₂₁H₂₆FN₃ 339.47 2-(4-Fluorophenyl), 6-methyl, 3-amine Not reported ~30 (estimated)
Acetamide, N-[[2-(4-methylphenyl)-6-(phenylthio)imidazo[1,2-a]pyridin-3-yl]methyl]- 142074-09-7 C₂₃H₂₁N₃OS 387.51 2-(4-methylphenyl), 6-(phenylthio), 3-acetamide Not reported ~85 (estimated)
(6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone 1634647-80-5 C₁₄H₉FN₂O 240.24 6-F, 3-phenylmethanone Not reported ~50 (estimated)

Key Observations and Research Findings

Impact of Halogen Substituents: The 6-fluoro group in the parent compound enhances metabolic stability and electron-withdrawing effects compared to bromine or iodine analogs (e.g., 6-bromo in CAS 1628263-77-3 ). Bromine (e.g., 6-Br in CAS 1628263-77-3) increases molecular weight and polarizability, which may enhance receptor affinity but reduce aqueous solubility .

Functional Group Modifications: Replacement of the formamide group with a methanone (e.g., CAS 1634647-80-5 ) eliminates hydrogen-bond donor capacity, likely altering pharmacokinetics and target interactions.

Alkyl and Aromatic Substituents :

  • Ethyl and methyl groups (e.g., 2-ethyl-8-methyl in CAS 1628263-77-3 ) enhance lipophilicity, favoring membrane permeability but risking off-target effects.
  • Phenylthio groups (e.g., CAS 142074-09-7 ) introduce sulfur atoms, which may improve metabolic stability but increase molecular weight and steric bulk.

Polar Surface Area and Solubility :

  • The parent compound’s TPSA of 46.4 Ų is intermediate, balancing solubility and permeability. Compounds with higher TPSA (e.g., acetamide derivatives ) may face challenges in crossing biological membranes.

Biological Activity

N-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)formamide is a heterocyclic compound characterized by a unique imidazo[1,2-a]pyridine structure, which includes a fluorine atom at the 6-position and a formamide functional group. This compound has garnered attention due to its promising biological activities, particularly in antiviral and anticancer applications.

Antiviral Properties

Research indicates that compounds derived from the imidazo[1,2-a]pyridine framework, including this compound, exhibit significant antiviral activity. For instance, derivatives have shown effectiveness against various viruses, including HIV and influenza. The mechanism of action is primarily attributed to their ability to interact with viral proteins through hydrogen bonding and π-π stacking interactions, enhancing their binding affinity to viral targets .

Anticancer Activity

This compound has also been investigated for its potential anticancer effects. Its structural similarity to known anticancer agents suggests it may inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. Preliminary studies have demonstrated that this compound can induce apoptosis in cancer cell lines, although further research is needed to elucidate the precise mechanisms involved .

Other Biological Activities

In addition to antiviral and anticancer properties, this compound has been explored for other therapeutic applications:

  • Antimicrobial Activity : Exhibits potential against bacterial strains due to its ability to disrupt bacterial cell walls.
  • Anti-inflammatory Effects : May modulate inflammatory pathways, providing a therapeutic avenue for conditions like rheumatoid arthritis and inflammatory bowel disease .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural features. The presence of the fluorine atom enhances lipophilicity and alters the electronic properties of the molecule, which can improve its interaction with biological targets. A comparative analysis of similar compounds highlights the importance of substituent positioning and functional groups in modulating activity:

Compound NameStructure FeaturesBiological Activity
6-Fluoroimidazo[1,2-a]pyridineImidazo[1,2-a]pyridine coreAntiviral properties
N-(4-Fluorophenyl)formamideAromatic amine linked to formamideAnticancer activity
5-Fluoroimidazo[1,2-b]pyridineDifferent position of fluorinePotential anti-inflammatory effects

This table illustrates how variations in structure can lead to diverse biological activities.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis and Antiviral Evaluation :
    • A study synthesized various imidazopyridine derivatives and evaluated their antiviral efficacy against HIV. The results indicated that specific modifications led to enhanced potency compared to parent compounds .
  • In Vitro Anticancer Studies :
    • In vitro assays demonstrated that this compound induced apoptosis in human cancer cell lines through caspase activation pathways. This suggests potential for development as a chemotherapeutic agent .
  • Mechanistic Insights :
    • Molecular docking studies revealed that this compound binds effectively to target proteins involved in viral replication and cancer cell proliferation. This binding is facilitated by hydrogen bonds formed between the formamide group and amino acid residues in the active sites of these proteins .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing N-(6-fluoroimidazo[1,2-a]pyridin-3-yl)formamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via formylation of 6-fluoroimidazo[1,2-a]pyridine precursors. A common approach involves Vilsmeier-Haack conditions (POCl₃/DMF), as demonstrated in analogous imidazopyridine carbaldehyde syntheses . For example, refluxing 6-fluoroimidazo[1,2-a]pyridine in chloroform with POCl₃ and DMF at 0–10°C for 8 hours yields the formyl intermediate, which can be further functionalized. Optimization of stoichiometry, solvent polarity, and temperature is critical to avoid side reactions (e.g., over-halogenation) .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR resolves fluorine coupling patterns (e.g., ⁴J coupling in the imidazo[1,2-a]pyridine core) and formamide proton shifts (δ ~8.0–8.5 ppm).
  • HPLC-MS : Reverse-phase HPLC with C18 columns and ESI-MS confirms purity and molecular ion peaks (e.g., [M+H]⁺).
  • X-ray crystallography : Used to resolve ambiguities in regiochemistry, as seen in structurally related imidazopyridine derivatives .
    • Calculated properties (LogP = -0.73, PSA = 101.72 Ų) aid in method development .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the biological activity of this compound derivatives?

  • Methodological Answer : Discrepancies often arise from subtle structural variations (e.g., fluorination position, substituent electronic effects). For example:

  • Fluorine position : 6-Fluoro vs. 8-fluoro substitution alters binding affinity to targets like TSPO (translocator protein), as shown in PET probes .
  • Formamide vs. acetamide : The formamide group increases hydrogen-bonding potential but reduces metabolic stability compared to bulkier acetamides .
    • Validation steps :

Re-synthesize compounds using validated protocols .

Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics.

Cross-validate assays (e.g., SPR vs. radioligand binding) to exclude assay-specific artifacts.

Q. What computational strategies are effective for predicting the reactivity and stability of this compound under physiological conditions?

  • Methodological Answer :

  • DFT calculations : Model electrophilic substitution preferences (e.g., C-3 vs. C-2 reactivity) and tautomerism in the imidazo[1,2-a]pyridine core.
  • MD simulations : Predict solvation effects and degradation pathways (e.g., hydrolysis of the formamide group at pH 7.4) .
  • ADMET prediction : Tools like SwissADME estimate bioavailability (LogP = -0.73 suggests moderate permeability) and metabolic liabilities (e.g., CYP450 interactions) .

Q. How can synthetic byproducts or degradation products of this compound be identified and mitigated?

  • Methodological Answer :

  • Byproduct analysis : LC-MS/MS and ¹⁹F NMR track halogenated byproducts (e.g., 6-chloro impurities from POCl₃ side reactions) .
  • Stability studies : Accelerated degradation under heat/light (40°C, 75% RH) identifies labile groups. For example, formamide hydrolysis to carboxylic acid derivatives can be suppressed by steric hindrance or pH buffering .
  • Purification : Use preparative HPLC with trifluoroacetic acid (TFA) mobile phases to resolve polar degradation products .

Research Design & Data Interpretation

Q. What experimental controls are essential when evaluating this compound in cellular assays?

  • Methodological Answer :

  • Negative controls : Use non-fluorinated analogs (e.g., N-(imidazo[1,2-a]pyridin-3-yl)formamide) to isolate fluorine-specific effects.
  • Solubility controls : Confirm compound solubility in assay media via dynamic light scattering (DLS); DMF concentrations >0.1% may artifactually inhibit cells .
  • Metabolic controls : Co-incubate with CYP450 inhibitors (e.g., ketoconazole) to distinguish parent compound vs. metabolite activity .

Q. How do structural modifications to the imidazo[1,2-a]pyridine scaffold influence the pharmacokinetic profile of this compound?

  • Methodological Answer :

  • Fluorine addition : 6-Fluoro substitution enhances metabolic stability by blocking CYP-mediated oxidation at C-6 .
  • Formamide vs. methyl groups : The formamide moiety increases aqueous solubility (PSA = 101.72 Ų) but reduces BBB penetration compared to methyl derivatives .
  • Case study : Quinoline isosteres exhibit longer half-lives but lower target selectivity than imidazopyridines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.